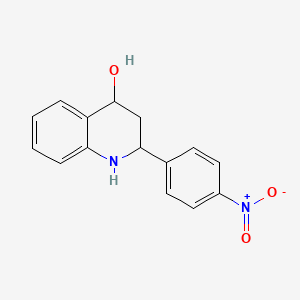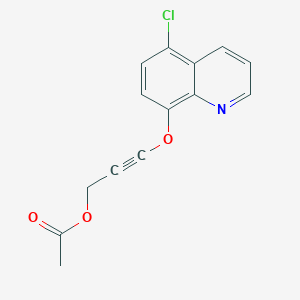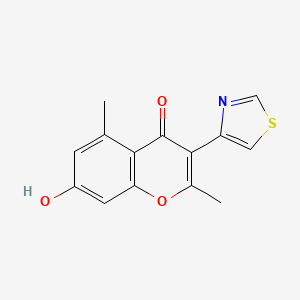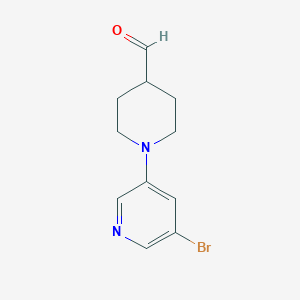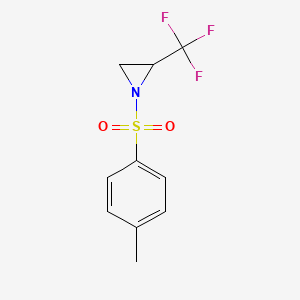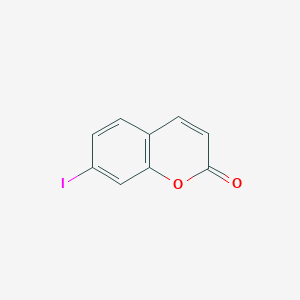
7-Iodo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Iodo-2H-chromen-2-one: is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions:
O-Sulfonylation Reaction: One method involves the O-sulfonylation of 7-hydroxy-2H-chromen-2-one with benzenesulfonyl chloride in the presence of triethylamine in dichloromethane at ambient temperature.
Gold-Catalyzed Intramolecular Hydroarylation: Another approach is the gold-catalyzed intramolecular hydroarylation of 7-(prop-2-yn-1-yloxy)-2H-chromen-2-one derivatives, followed by selective palladium/formate C–I reduction.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in 7-iodo-2H-chromen-2-one can undergo nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.
Oxidation and Reduction Reactions: The chromen-2-one scaffold can participate in oxidation and reduction reactions, leading to various derivatives with different biological activities.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products:
Scientific Research Applications
Chemistry:
Synthetic Intermediates: 7-Iodo-2H-chromen-2-one serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Anticancer Agents: Derivatives of chromen-2-one, including this compound, have shown potential as anticancer agents due to their ability to inhibit cell proliferation.
Antimicrobial Agents: These compounds exhibit antimicrobial properties, making them candidates for the development of new antibiotics.
Industry:
Mechanism of Action
The mechanism of action of 7-iodo-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the p53 pathway . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell membranes and inhibition of essential enzymes .
Comparison with Similar Compounds
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: This compound shares a similar chromen-2-one scaffold but with different substituents, leading to distinct biological activities.
8-Iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Another derivative with an iodine atom at a different position, resulting in varied reactivity and applications.
Uniqueness: 7-Iodo-2H-chromen-2-one is unique due to the specific positioning of the iodine atom, which significantly influences its chemical reactivity and biological activities. This unique structure allows for targeted modifications and the development of specialized derivatives for specific applications .
Properties
IUPAC Name |
7-iodochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5IO2/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADOQOKISWNACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5IO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


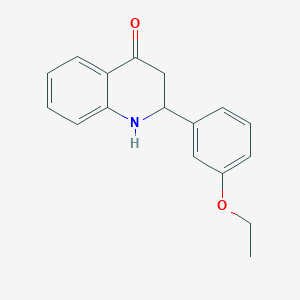
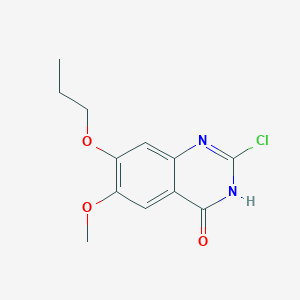
![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)
